molecular formula C7H16N2 B12977600 Cyclopentane-1,3-diyldimethanamine

Cyclopentane-1,3-diyldimethanamine

Cat. No.: B12977600
M. Wt: 128.22 g/mol
InChI Key: HTALOEFRFXMCFB-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-diyldimethanamine is an organic compound characterized by a cyclopentane ring substituted with two methanamine groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentane-1,3-diyldimethanamine typically involves multi-step processes. One common method starts with the Piancatelli rearrangement of furfuryl alcohol to form 4-hydroxycyclopent-2-enone. This intermediate undergoes isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which is subsequently hydrogenated over rhodium on carbon to yield cyclopentane-1,3-diamine .

Industrial Production Methods: Industrial production of this compound may involve continuous processes such as the depolymerization and hydrogenation of dicyclopentadiene. This method includes the decomposition of dicyclopentadiene at high temperatures (160-400°C) under hydrogen gas, followed by hydrogenation in a fixed bed reactor to form cyclopentane .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-1,3-diyldimethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Production of primary or secondary amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Cyclopentane-1,3-diyldimethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane-1,3-diyldimethanamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific application. The compound’s effects are mediated through pathways involving these molecular interactions, influencing the reactivity and stability of the resulting products .

Comparison with Similar Compounds

Cyclopentane-1,3-diyldimethanamine can be compared with other similar compounds such as cyclopentane-1,3-diamine and cyclopentane-1,3-diyl diradicals. These compounds share structural similarities but differ in their reactivity and applications:

This compound stands out due to its unique combination of cyclopentane and methanamine functionalities, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

[3-(aminomethyl)cyclopentyl]methanamine

InChI

InChI=1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2

InChI Key

HTALOEFRFXMCFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CN)CN

Origin of Product

United States

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